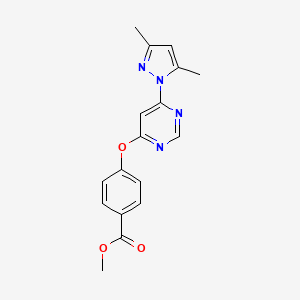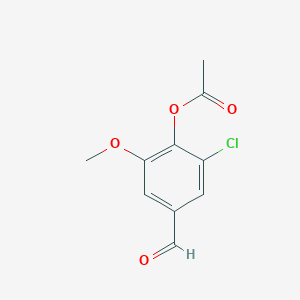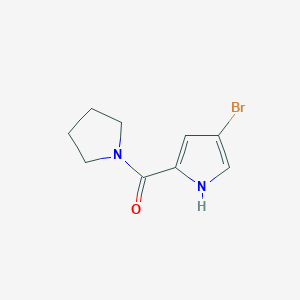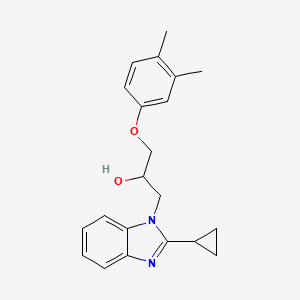
3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid, also known as BB-Cl-amidine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acide acts as an inhibitor of PAD4 by binding to the active site of the enzyme and preventing its activity. This inhibition leads to the suppression of the immune response and the regulation of gene expression, which can have therapeutic effects in various diseases. 3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acide has also been shown to have an effect on the growth and development of plants, where it inhibits the activity of a key enzyme involved in the biosynthesis of chlorophyll.
Biochemical and Physiological Effects
3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acide has been shown to have various biochemical and physiological effects, depending on the target organism and the concentration of the compound. In humans, 3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acide has been shown to inhibit the activity of PAD4, which can lead to the suppression of the immune response and the regulation of gene expression. In plants, 3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acide has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of chlorophyll, which can lead to the inhibition of photosynthesis and the growth of the plant.
实验室实验的优点和局限性
3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acide has several advantages and limitations for lab experiments. One of the main advantages is its high specificity for PAD4, which makes it a useful tool for studying the role of this enzyme in various disease states. However, 3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acide has also been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. In addition, 3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acide has limited solubility in water, which can make it difficult to use in certain experimental systems.
未来方向
There are several future directions for the study of 3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acide. One potential direction is the development of more potent and selective inhibitors of PAD4, which could have therapeutic applications in various diseases. Another direction is the study of the off-target effects of 3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acide on other enzymes, which could lead to the discovery of new targets for drug development. Finally, the study of the environmental applications of 3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acide, such as its potential use in the removal of heavy metals from contaminated soil and water, could lead to the development of new technologies for environmental remediation.
Conclusion
In conclusion, 3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on 3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acide could lead to the development of new therapies for various diseases and new technologies for environmental remediation.
合成方法
3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acide can be synthesized using various methods, including the reaction of 2-mercaptobenzothiazole with 4-butoxybenzaldehyde in the presence of a catalyst. This reaction leads to the formation of 3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid. The purity and yield of 3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acide can be improved by using different purification techniques, such as column chromatography and recrystallization.
科学研究应用
3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acide has been extensively studied for its potential applications in various fields of scientific research. In medicine, 3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acide has been shown to inhibit protein arginine deiminase 4 (PAD4), an enzyme that is involved in the regulation of gene expression and immune response. Inhibition of PAD4 has been linked to the treatment of various diseases, including cancer, rheumatoid arthritis, and multiple sclerosis. 3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acide has also been shown to have potential applications in agriculture, where it can be used as a herbicide to control weed growth. In environmental science, 3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acide has been studied as a potential agent for the removal of heavy metals from contaminated soil and water.
属性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-2-3-12-25-17-10-8-15(9-11-17)13-16(14-20(23)24)21-22-18-6-4-5-7-19(18)26-21/h4-11,13H,2-3,12,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDKNJJNTVVWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2599503.png)
![5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2599504.png)





![2-(3-(4-Fluorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2599512.png)
![N-(benzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2599513.png)
![Ethyl 3-methyl-5-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate](/img/structure/B2599515.png)


